molecular formula C12H17NO3 B13367237 Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol

Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol

Cat. No.: B13367237
M. Wt: 223.27 g/mol
InChI Key: HQCWHSJIWABTBR-NXEZZACHSA-N
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Description

Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an amino group attached to a 3,4-dimethoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step can involve coupling reactions such as Suzuki or Heck coupling.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the amino group or the cyclobutane ring.

    Substitution: Various substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or modified cyclobutane derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for more complex molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial Applications: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol Derivatives: Compounds with similar cyclobutane structures.

    Aminophenyl Compounds: Compounds with amino groups attached to phenyl rings.

    Dimethoxyphenyl Compounds: Compounds with methoxy groups on the phenyl ring.

Uniqueness

Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1R,2R)-2-(3,4-dimethoxyanilino)cyclobutan-1-ol

InChI

InChI=1S/C12H17NO3/c1-15-11-6-3-8(7-12(11)16-2)13-9-4-5-10(9)14/h3,6-7,9-10,13-14H,4-5H2,1-2H3/t9-,10-/m1/s1

InChI Key

HQCWHSJIWABTBR-NXEZZACHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCC2O)OC

Origin of Product

United States

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